5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, and various functional groups that contribute to its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step process involving the formation of the pyrido[2,3-d]pyrimidine core followed by the introduction of the ethoxy, methyl, and phenylpiperazinyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrido[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethoxy and methyl groups via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the phenylpiperazinyl group using coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the ethoxy group may yield an aldehyde or carboxylic acid, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
DNA Interaction: Intercalation into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- 1,6-dimethyl-3-(2-oxo-2-(4-methylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 5-methoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H27N5O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-ethoxy-1,6-dimethyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H27N5O4/c1-4-32-20-16(2)14-24-21-19(20)22(30)28(23(31)25(21)3)15-18(29)27-12-10-26(11-13-27)17-8-6-5-7-9-17/h5-9,14H,4,10-13,15H2,1-3H3 |
InChI Key |
KARSSYCONIBJBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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